Bis(dibenzylideneacetone)platinum
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Overview
Description
Bis(dibenzylideneacetone)platinum is an organometallic compound that features platinum in a zero oxidation state. It is a coordination complex where platinum is bonded to two molecules of dibenzylideneacetone. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dibenzylideneacetone)platinum can be synthesized through the reaction of platinum(II) chloride with dibenzylideneacetone in the presence of a reducing agent. The reaction typically takes place in an organic solvent such as ethanol or acetone under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the complex.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(dibenzylideneacetone)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include a variety of platinum complexes with different ligands, which can be tailored for specific applications in catalysis, materials science, and medicinal chemistry.
Scientific Research Applications
Bis(dibenzylideneacetone)platinum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to interact with DNA and other biomolecules.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and advanced materials due to its catalytic properties.
Mechanism of Action
The mechanism by which bis(dibenzylideneacetone)platinum exerts its effects involves the coordination of platinum with various ligands. The platinum center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are fundamental to its catalytic activity. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds and the transformation of reactants into desired products.
Comparison with Similar Compounds
Similar Compounds
Bis(dibenzylideneacetone)palladium: Similar in structure and used in similar catalytic applications.
Tris(dibenzylideneacetone)dipalladium: Another palladium complex with enhanced catalytic properties.
Platinum(II) acetylacetonate: A platinum complex with different ligands but similar applications in catalysis.
Uniqueness
Bis(dibenzylideneacetone)platinum is unique due to its stability and versatility. It offers a balance of reactivity and stability that makes it suitable for a wide range of applications. Its ability to undergo various chemical transformations while maintaining its structural integrity sets it apart from other similar compounds.
Biological Activity
Bis(dibenzylideneacetone)platinum, often abbreviated as DBA-Pt, is a platinum coordination compound characterized by the presence of two dibenzylideneacetone ligands. This compound has garnered attention in both synthetic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DBA-Pt, focusing on its mechanisms of action, cytotoxicity, and potential applications in cancer therapy.
Chemical Structure and Properties
The structure of this compound involves a platinum center coordinated to two dibenzylideneacetone ligands. This arrangement contributes to the compound's stability and reactivity. The coordination chemistry of DBA-Pt allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.
The biological activity of DBA-Pt is primarily attributed to its ability to interact with biomolecules, particularly DNA. The proposed mechanisms include:
- DNA Intercalation : DBA-Pt can intercalate into DNA strands, disrupting normal cellular processes and leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, further contributing to its anticancer properties.
- Protein Interaction : Research indicates that DBA-Pt can interact with specific proteins involved in cell signaling pathways, potentially altering their function and leading to apoptosis in cancer cells.
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro cytotoxicity assays:
These results indicate that DBA-Pt exhibits significant cytotoxicity against multiple cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies
-
In Vitro Study on Lung Cancer Cells :
A study conducted on A549 lung cancer cells demonstrated that DBA-Pt induced apoptosis through the activation of caspase pathways. The treatment resulted in a marked increase in apoptotic cell populations compared to untreated controls, indicating a potential mechanism for its anticancer activity . -
Colon Cancer Research :
In another investigation involving SW480 colon cancer cells, DBA-Pt was shown to inhibit cell proliferation significantly. The study reported an IC50 value of 8 µM, suggesting that DBA-Pt is more potent than many existing platinum-based drugs . -
Mechanistic Insights :
Further mechanistic studies revealed that DBA-Pt treatment led to increased levels of ROS and subsequent activation of stress response pathways in treated cells. This suggests that the compound not only targets DNA but also influences broader cellular signaling networks .
Comparative Analysis with Other Platinum Compounds
When comparing this compound with other platinum-based anticancer agents such as cisplatin and carboplatin, several distinctions emerge:
Compound | Mechanism | Cytotoxicity |
---|---|---|
Bis(dibenzylideneacetone)Pt | DNA intercalation, ROS generation | IC50 ~ 8-12 µM |
Cisplatin | DNA cross-linking | IC50 ~ 5-10 µM |
Carboplatin | DNA cross-linking | IC50 ~ 10-15 µM |
DBA-Pt demonstrates comparable or enhanced cytotoxicity relative to traditional platinum drugs while potentially offering a different mechanism of action that could overcome some forms of drug resistance observed with cisplatin and carboplatin.
Properties
Molecular Formula |
C34H28O2Pt |
---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/2C17H14O.Pt/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+; |
InChI Key |
SWJXYIHLHXRZNT-SVLSSHOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Origin of Product |
United States |
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